molecular formula C20H30ClN3O4 B025200 Dobupride CAS No. 106707-51-1

Dobupride

Cat. No. B025200
M. Wt: 411.9 g/mol
InChI Key: BTBFXLRQGPHRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dobupride is a novel gastroprokinetic agent . It is primarily used for research and not for patients .


Molecular Structure Analysis

The molecular weight of Dobupride is 411.92 and its formula is C20H30ClN3O4 . The SMILES representation of Dobupride is O=C(NC1CCN(CC2OCCO2)CC1)C3=CC(Cl)=C(N)C=C3OCCCC .

Scientific Research Applications

  • Heart Failure and Shock Treatment : Dobutamine is used in the treatment of heart failure and shock. It has shown potential in increasing cardiac output and reducing vascular resistance in severe congestive heart failure patients (Goldberg, Hsieh, & Resnekov, 1977).

  • Improving Creatinine Clearance : In stable critically ill patients, dobutamine improved creatinine clearance without significantly changing urine output (Duke, Briedis, & Weaer, 1994).

  • Cardiovascular Effects : Dobutamine enhances cardiac output in patients with chronic low output cardiac failure, offering benefits over dopamine due to its minimal direct vascular effects and less chronotropic and arrhythmogenic properties (Loeb & Bredakis, 1977).

  • Comparison with Other Treatments : It is compared with other treatments like sodium nitroprusside and nesiritide, with various effects on heart rate and ventricular arrhythmias (Burger et al., 2002).

  • Pediatric Cardiac Surgery : Dobutamine has been found safe and effective in preventing low cardiac output syndrome after pediatric cardiac surgery (Cavigelli-Brunner et al., 2018).

  • Mortality in Heart Failure Patients : It is noted that dobutamine is not associated with improved mortality in patients with heart failure, and its use might suggest increased mortality, though not statistically significant (Tacon, McCaffrey, & Delaney, 2012).

  • Management of Cardiac Decompensation : Dobutamine is promoted for short-term treatment of adults with cardiac decompensation due to heart disease or cardiac surgical procedures (Park & Covinsky, 1979).

  • Stress Echocardiography : Dobutamine stress echocardiography, often supplemented with atropine, is used for assessing cardiac function with mostly minor noncardiac side effects and well-tolerated arrhythmias (Mertes et al., 1993).

  • Stability and Degradation : A study specifically on dobupride showed that it is stable except when exposed to direct light in solution, where it degrades rapidly (Segarra, Carrera, Fábregas, & Claramunt, 1995).

Safety And Hazards

When handling Dobupride, it’s advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O4/c1-2-3-8-26-18-12-17(22)16(21)11-15(18)20(25)23-14-4-6-24(7-5-14)13-19-27-9-10-28-19/h11-12,14,19H,2-10,13,22H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBFXLRQGPHRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3OCCO3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147737
Record name Dobupride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dobupride

CAS RN

106707-51-1
Record name Dobupride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106707511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dobupride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOBUPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW0Z2U7O23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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